
3-Oxo-3-phenylpropanamide
描述
3-Oxo-3-phenylpropanamide, also known as 2-Benzoylacetamide, is a chemical compound with the molecular formula C9H9NO2 . It has a molecular weight of 163.1733 . The compound is achiral, meaning it does not exhibit optical activity .
Molecular Structure Analysis
The molecular structure of 3-Oxo-3-phenylpropanamide consists of a benzene ring attached to a propanamide chain with a ketone functional group . The InChIKey for the compound is RTLKJCSGNBYCKJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Oxo-3-phenylpropanamide, such as its melting point, boiling point, and density, are not provided in the search results .科学研究应用
Enantioselective Reduction
Quirós et al. (1997) reported the use of 3-oxo-3-phenylpropanamide in the enantioselective reduction by the fungus Mortierella isabellina. This process resulted in high yields and enantiomeric excesses of (S)-3-hydroxyamides, highlighting its potential in chiral synthesis (Quirós et al., 1997).
Spectral and Structural Analysis
Demir et al. (2016) synthesized and characterized a compound related to 3-oxo-3-phenylpropanamide, using X-ray diffraction, IR, NMR, and UV-Vis spectra. This study also involved DFT calculations to understand the molecular structure and properties (Demir et al., 2016).
Novel Synthesis Methods
Li et al. (2013) described the synthesis of 3-phenylpropanamide derivatives using ionic liquid [bmim]BF4. This method demonstrated advantages in simplicity, mild reaction conditions, and environmental friendliness (Li et al., 2013).
Chemoselective Reactions
The study by Hajji et al. (2002) explored the chemoselective reactions of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide. This research focused on its reactivity against various electrophiles, contributing to the development of new synthetic routes (Hajji et al., 2002).
Antimicrobial Evaluation
Fuloria et al. (2009) evaluated the antimicrobial properties of derivatives of 3-phenylpropanamide. This research contributes to the development of new antibacterial and antifungal agents (Fuloria et al., 2009).
Nanoparticle Sensitization
Tigaa et al. (2017) investigated the use of 3-phenylpropanamide derivatives in sensitizing the luminescence of lanthanide ions. This work suggests applications in the field of nanotechnology and materials science (Tigaa et al., 2017).
Oxindoles Synthesis
Wang et al. (2021) reported an efficient approach for synthesizing 3,3-disubstituted oxindole derivatives from phenylpropanamide derivatives, highlighting a new method in organic synthesis (Wang et al., 2021).
Shrimp Preservation
Dai et al. (2016) explored the use of 3-phenylpropanamide derivatives as potential shrimp preservatives. This research points to applications in food technology and preservation (Dai et al., 2016).
Synthesis and Spectral Analysis
Brine et al. (1992) focused on the synthesis and spectral analysis of N-phenylpropanamide derivatives. This study aids in understanding the structural and chemical properties of these compounds (Brine et al., 1992).
In Vitro Metabolism Study
Cooman and Bell (2019) conducted an in vitro metabolism study of a compound similar to 3-oxo-3-phenylpropanamide, providing insights into its metabolic pathways and potential applications in forensic science (Cooman & Bell, 2019).
安全和危害
属性
IUPAC Name |
3-oxo-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c10-9(12)6-8(11)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLKJCSGNBYCKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382723 | |
| Record name | 3-oxo-3-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxo-3-phenylpropanamide | |
CAS RN |
3446-58-0 | |
| Record name | 3-Oxo-3-phenylpropanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003446580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-oxo-3-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-OXO-3-PHENYLPROPANAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXT3JZ9L2S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



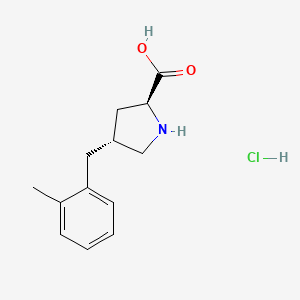
![2-(2-bromophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid](/img/structure/B1597106.png)
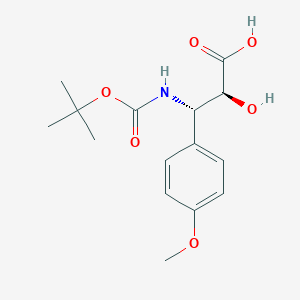
![Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate](/img/structure/B1597111.png)


![1-[Isocyano-(toluene-4-sulfonyl)-methyl]-naphthalene](/img/structure/B1597116.png)

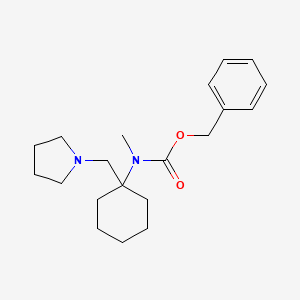
![[Methylsulfanyl-[(2-oxo-1,3-benzoxazol-3-yl)methylsulfanyl]methylidene]cyanamide](/img/structure/B1597122.png)

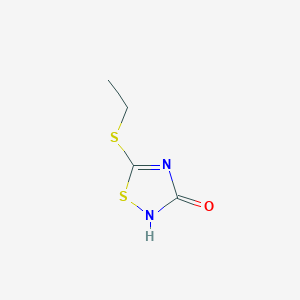
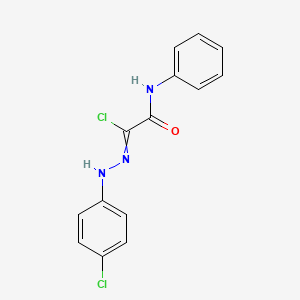
![Ethyl 2-[(4-chlorophenylcarbamoyl)methylthio]-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B1597126.png)